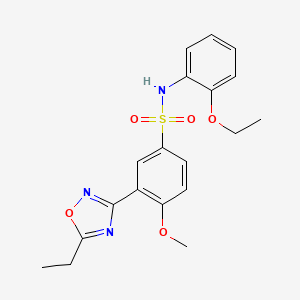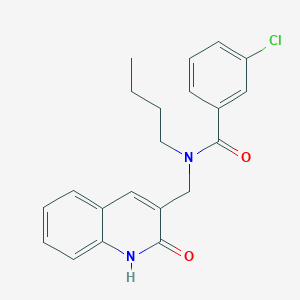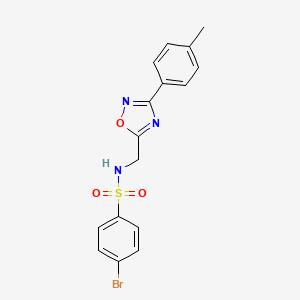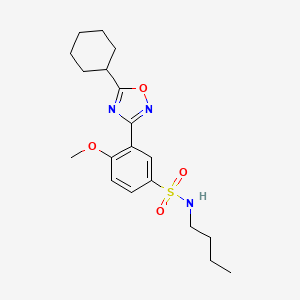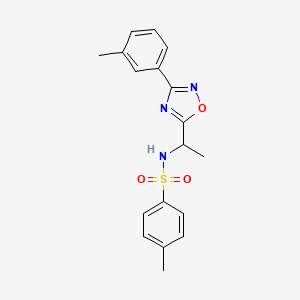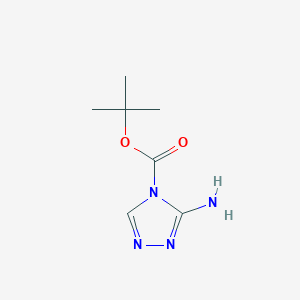
tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. It is a versatile molecule that can be used in various fields, including pharmaceuticals, agriculture, and materials science.
作用機序
Tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate has been shown to exhibit various mechanisms of action depending on its application. In coordination chemistry, it acts as a bidentate ligand, forming chelate complexes with metal ions. In medicinal chemistry, it acts as a building block for the synthesis of heterocyclic compounds, which can exhibit various mechanisms of action, including enzyme inhibition, receptor binding, and DNA intercalation. As a corrosion inhibitor, it acts by adsorbing onto the metal surface, forming a protective layer that inhibits the corrosion process.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects depending on its application. In medicinal chemistry, some of the synthesized heterocyclic compounds have exhibited potential antitumor, antimicrobial, and anti-inflammatory activities. In coordination chemistry, the formed complexes have exhibited potential catalytic and sensing activities. As a corrosion inhibitor, it has been shown to effectively inhibit the corrosion process of various metals and alloys.
実験室実験の利点と制限
One of the main advantages of tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate is its versatility and ease of synthesis. It can be easily synthesized with high yields using various methods. Additionally, it can be used in various fields, including pharmaceuticals, agriculture, and materials science. However, one of the limitations of this compound is its potential toxicity, which can limit its use in some applications.
将来の方向性
There are numerous future directions for the study of tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate. One potential direction is the synthesis of new heterocyclic compounds using this compound as a building block, with potential applications in medicinal chemistry. Another potential direction is the study of the corrosion inhibition properties of this compound on various metals and alloys. Additionally, the study of the coordination chemistry of this compound with various metal ions can lead to the development of new catalysts and sensors.
合成法
Tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate can be synthesized through various methods. One of the most common methods is the reaction of tert-butyl carbazate with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the reaction with tert-butyl isocyanide. Both methods result in the formation of this compound with high yields.
科学的研究の応用
Tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate has been extensively studied for its diverse applications in scientific research. It has been used as a ligand in coordination chemistry, where it forms complexes with various metal ions. It has also been used as a building block in the synthesis of heterocyclic compounds, which have potential applications in medicinal chemistry. Additionally, this compound has been used as a corrosion inhibitor for metals and alloys.
特性
IUPAC Name |
tert-butyl 3-amino-1,2,4-triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-4-9-10-5(11)8/h4H,1-3H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLNGQBQZAEHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NN=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

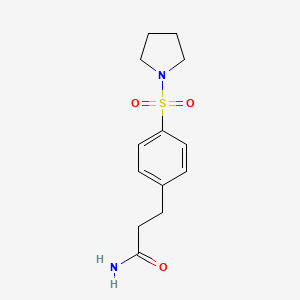
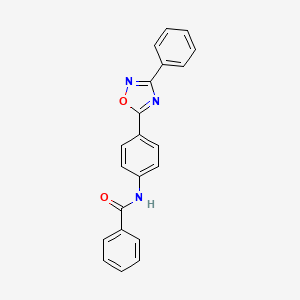

![3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B7704308.png)
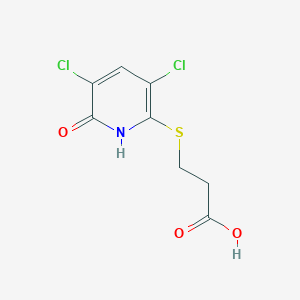
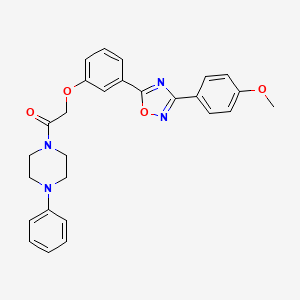

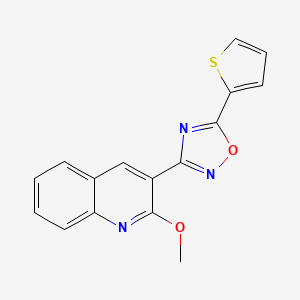
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)
